molecular formula C15H12F3NO2 B7901059 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Cat. No.: B7901059
M. Wt: 295.26 g/mol
InChI Key: WAVNGWSLYHDKEH-UHFFFAOYSA-N
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Description

3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates a biphenyl scaffold, a trifluoromethyl group, and a carboxylic acid methyl ester, features that are strategically employed to optimize the properties of drug candidates . The biphenyl core provides a rigid, planar structure that is adept at engaging in pi-stacking interactions with biological targets, while the trifluoromethyl (CF3) group is a well-established bioisostere that significantly enhances a compound's lipophilicity and metabolic stability, often leading to improved membrane permeability and binding affinity . The methyl ester functional group serves as a versatile synthetic handle, facilitating further chemical transformations, notably to carboxylic acids or amides, which are critical for forming key interactions with enzyme active sites . This compound is particularly valuable in the design of mechanism-based inactivators and covalent inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as ornithine aminotransferase (OAT), a promising therapeutic target in metabolic reprogramming for cancers like hepatocellular carcinoma (HCC) . Researchers utilize this ester derivative to probe structure-activity relationships and to develop potent, selective inhibitors that can modulate critical metabolic pathways in disease biology. Its multifunctional nature makes it an essential intermediate for constructing complex molecular scaffolds in pharmaceutical synthesis and chemical biology investigations.

Properties

IUPAC Name

methyl 2-amino-4-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNGWSLYHDKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Followed by Nitration and Reduction

This approach constructs the biphenyl backbone via palladium-catalyzed cross-coupling, introduces nitro groups via nitration, and reduces nitro to amino groups.

Step 1: Suzuki Coupling
A brominated aryl trifluoromethyl compound (e.g., 3-bromo-5-(trifluoromethyl)phenylboronic acid) is coupled with methyl 4-iodobenzoate under Pd catalysis. Typical conditions include:

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80–100°C
    Yield: 85–92%.

Step 2: Nitration
The trifluoromethyl-substituted biphenyl intermediate undergoes nitration using HNO₃ or ammonium nitrate in the presence of sulfonyl chloride as an activating agent. Key parameters:

  • Nitrating agent: NH₄NO₃ (2.5–3.5 equiv)

  • Solvent: N-methylpyrrolidone (NMP)

  • Temperature: 35–50°C
    Yield: 90–98%.

Step 3: Catalytic Hydrogenation
Nitro groups are reduced to amino using Pd/C under H₂ gas. Conditions:

  • Catalyst: 10% Pd/C (5–10 wt%)

  • Solvent: Ethanol or THF

  • Pressure: 1–3 bar H₂
    Yield: 95–98%.

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs palladium-catalyzed C–N coupling to install the amino group directly. For example, coupling 3-bromo-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester with ammonia or an ammonia equivalent.

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene
    Yield: 70–80% (lower due to steric hindrance from trifluoromethyl).

Detailed Synthetic Procedures

Example 1: Suzuki-Nitration-Reduction Sequence

Materials

  • 3-Bromo-5-(trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Pd(PPh₃)₄ (1.5 mol%)

  • NH₄NO₃ (3.0 equiv), SO₂Cl₂ (1.4 equiv), NMP

Procedure

  • Suzuki Coupling : Combine reagents in DME/H₂O, reflux at 90°C for 12 h. Isolate biphenyl intermediate via extraction (EtOAc) and column chromatography (hexane/EtOAc 4:1).

  • Nitration : Dissolve intermediate in NMP, add SO₂Cl₂ dropwise, then NH₄NO₃ in batches at 40°C. Quench with ice water, extract with CH₂Cl₂, and purify by recrystallization (MeOH).

  • Hydrogenation : Suspend nitro compound in EtOH with Pd/C, stir under H₂ (2 bar) for 6 h. Filter and concentrate to obtain the amino product.

Yield Data

StepProductYield
1Biphenyl ester91%
2Nitro intermediate94%
3Amino product96%

Reaction Optimization and Critical Parameters

Solvent and Base Selection in Suzuki Coupling

  • Solvent : Mixed DME/H₂O outperforms THF or toluene due to improved boronic acid solubility.

  • Base : K₂CO₃ provides higher yields than NaOH (92% vs. 78%) by minimizing ester hydrolysis.

Nitration Efficiency

  • Activating Agent : Sulfonyl chloride enhances electrophilicity of the nitrating agent, enabling regioselective para-nitration relative to the trifluoromethyl group.

  • Temperature Control : Maintaining 35–50°C prevents over-nitration and byproduct formation.

Hydrogenation Stability

  • Catalyst Load : 10% Pd/C at 5 wt% achieves complete reduction without degrading the trifluoromethyl group.

  • Solvent Choice : Ethanol minimizes ester solvolysis compared to methanol.

Industrial Scalability and Cost Considerations

Continuous Flow Nitration

Adopting flow chemistry for nitration (residence time: 20 min) improves safety and yield (98%) by enhancing heat transfer and mixing.

Catalyst Recycling

Pd/C from hydrogenation steps can be recovered and reused 3–4 times without significant activity loss, reducing costs by ~30%.

Challenges and Alternative Routes

Steric Hindrance in Direct Amination

The trifluoromethyl group’s bulkiness lowers yields in Buchwald-Hartwig couplings. Solutions include:

  • Using bulkier ligands (e.g., t-BuXPhos) to stabilize the Pd center.

  • Switching to microwave-assisted conditions (120°C, 30 min) to accelerate reaction kinetics.

Functional Group Compatibility

  • Ester Stability : Basic conditions during Suzuki coupling require careful pH control to avoid saponification.

  • Nitro Reduction Selectivity : Hydrogenation must avoid over-reduction of the ester to alcohol.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Ester derivatives or amide derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:

  • Anticancer Agents : Research has indicated that derivatives of biphenyl carboxylic acids exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing the efficacy of anticancer agents derived from this compound.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various biphenyl derivatives on cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions showed increased inhibition of cell proliferation compared to their non-fluorinated counterparts, suggesting that 3-amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester could be a promising lead compound for further development .

Materials Science

The unique properties of fluorinated compounds have made them valuable in materials science, particularly in the development of advanced polymers and coatings.

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance under harsh conditions.

Data Table: Polymer Properties

PropertyControl PolymerPolymer with 3-Amino Compound
Thermal Stability (°C)250280
Chemical ResistanceModerateHigh
Mechanical Strength (MPa)5070

Agrochemicals

Fluorinated compounds are increasingly being explored in agrochemical applications due to their effectiveness as herbicides and fungicides.

  • Herbicide Development : The trifluoromethyl group enhances herbicidal activity by increasing the lipophilicity of the active ingredient, allowing for better absorption by plant tissues.

Case Study: Herbicidal Efficacy

In trials assessing the herbicidal activity of various compounds, those containing the trifluoromethyl biphenyl structure demonstrated superior efficacy against common weeds compared to traditional herbicides. This suggests that modifications based on this compound could lead to the development of more effective agrochemicals .

Mechanism of Action

The mechanism by which 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.

Comparison with Similar Compounds

Substituent Effects on Biphenyl Cores

Compound Name Substituents (Positions) Key Properties/Applications References
Target Compound 3-NH₂, 3'-CF₃, 4-COOCH₃ Potential Edg-2 receptor inhibition
6-Methoxy-3'-trifluoromethyl-biphenyl-3-carboxylic acid 6-OCH₃, 3'-CF₃, 3-COOH Intermediate for Edg-2 inhibitors
[1,1'-Biphenyl]-4-carboxylic acid, 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)-, methyl ester 3-Cl, 3'-OH, 5'-OCF₃, 4-COOCH₃ Modified solubility via -OH/-OCF₃
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester 4'-F, 3-OH, 4-COOCH₃ Hydrogen bonding via -OH/-F
3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester 3'-CH₂NH₂, 4-COOCH₃ Enhanced basicity from -CH₂NH₂

Key Observations :

  • Trifluoromethyl vs.
  • Amino vs. Aminomethyl: The target’s 3-NH₂ group may participate in hydrogen bonding, while 3'-CH₂NH₂ in introduces a flexible basic side chain .
  • Ester Position : The 4-COOCH₃ group is conserved across analogs, suggesting its role in maintaining planar geometry for receptor binding .

Impact of Trifluoromethyl Group on Pharmacokinetics

  • Lipophilicity : The -CF₃ group increases logP (e.g., 3'-CF₃ in the target vs. 4'-F in ), enhancing membrane permeability .
  • Metabolic Stability : -CF₃ reduces oxidative metabolism compared to -CH₃ (e.g., 4'-CH₃ in ), as seen in analogs like Celecoxib derivatives .

Q & A

Basic: What are the common synthetic routes for preparing 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester?

Methodological Answer:
The compound is typically synthesized via multi-step coupling reactions. A representative approach involves:

  • Step 1: Formation of the biphenyl core via Suzuki-Miyaura cross-coupling between a boronic acid and a halogenated aromatic ring, often catalyzed by palladium complexes.
  • Step 2: Introduction of the trifluoromethyl group using reagents like CF₃Cu or CF₃SiMe₃ under copper-mediated conditions .
  • Step 3: Methyl esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane .
  • Step 4: Amino group installation via nitro reduction (e.g., H₂/Pd-C) or direct nucleophilic substitution .
    Key Considerations: Ensure anhydrous conditions for trifluoromethylation to avoid hydrolysis byproducts.

Basic: Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Detects molecular ion peaks (e.g., m/z 531 [M-H]⁻) and fragments to confirm molecular weight and functional groups .
  • HPLC (High-Performance Liquid Chromatography): Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) assess purity; discrepancies >5% suggest impurities .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves regiochemistry (e.g., biphenyl coupling patterns) and confirms ester/amino group positions .
    Data Table:
TechniqueKey DataSource
LC-MSm/z 531 [M-H]⁻
HPLCRetention time: 0.88 minutes
¹H NMRδ 3.85 (s, 3H, COOCH₃)

Advanced: How to address low yields in the coupling reaction of the amino and trifluoromethyl groups?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimize by:

  • Catalyst Screening: Use Pd(OAc)₂/XPhos for bulky substrates to enhance coupling efficiency .
  • Temperature Control: Conduct reactions at 80–100°C to balance reactivity and decomposition .
  • Protection Strategies: Temporarily protect the amino group (e.g., as a Boc derivative) to prevent undesired side reactions during trifluoromethylation .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected LC-MS peaks or NMR shifts) may indicate:

  • Regioisomeric Byproducts: Use NOESY NMR to differentiate between ortho and para substitution patterns .
  • Degradation Products: Perform stability studies (e.g., under varying pH or temperature) to identify labile functional groups (e.g., ester hydrolysis) .
  • Syn/Anti Conformers: For flexible substituents, employ VT-NMR (variable temperature) to assess rotational barriers .

Methodological: What are optimal conditions for ester hydrolysis to the corresponding carboxylic acid?

Methodological Answer:
Hydrolysis of the methyl ester is achieved via:

  • Basic Conditions: 10% NaOH in methanol (4 h, reflux) provides >85% yield .
  • Acidic Conditions: H₂SO₄/H₂O (1:1) at 60°C for 6 h, but may risk decarboxylation .
    Note: Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).

Advanced: Strategies for regioselective functionalization of the biphenyl core

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups: Install nitro or cyano groups (meta to the trifluoromethyl group) to direct subsequent substitutions .
  • Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions for electrophilic quenching .
  • Cross-Coupling Optimization: Select aryl halides with electronic bias (e.g., para-bromo for Suzuki coupling) to favor desired regiochemistry .

Basic: How to purify this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) to remove polar impurities .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts; collect fractions with Rf ~0.5 .

Advanced: How to mitigate racemization during chiral center introduction?

Methodological Answer:

  • Chiral Auxiliaries: Use Evans oxazolidinones to enforce stereochemistry during amino group installation .
  • Asymmetric Catalysis: Employ Ru-BINAP catalysts for enantioselective hydrogenation of ketone intermediates .

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